

Pagoclone's Effect on Stuttering: A Comparative Analysis of Published Findings

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Compound of Interest

Compound Name: **Pagoclone**

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This guide provides a comprehensive comparison of the published findings on the effects of **pagoclone** on stuttering, contextualized with data from alternative pharmacological treatments. As direct replication studies of the primary **pagoclone** trial are unavailable, this analysis focuses on the pivotal Phase II "EXPRESS" study and contrasts its outcomes with those of dopamine antagonists, which represent a different mechanistic approach to stuttering treatment.

Executive Summary

Pagoclone, a selective gamma-aminobutyric acid (GABA-A) receptor modulator, demonstrated a statistically significant, albeit modest, effect in reducing stuttering symptoms in the key "EXPRESS" clinical trial. Compared to placebo, **pagoclone** showed a greater reduction in the percentage of syllables stuttered. However, the development of **pagoclone** for stuttering was discontinued, and no Phase III trial results have been published. In contrast, atypical antipsychotics that act as dopamine antagonists, such as olanzapine and risperidone, have also been investigated for stuttering and have shown efficacy in reducing stuttering severity, though they are associated with a different side effect profile. This guide presents the available data to facilitate an objective comparison of these approaches.

Data Presentation: Quantitative Comparison of Clinical Trial Results

The following tables summarize the quantitative data from clinical trials of **Pagoclone** and the alternative treatments, olanzapine and risperidone.

Table 1: Efficacy of **Pagoclone** in the "EXPRESS" Trial[1][2][3]

Efficacy Measure	Pagoclone Group	Placebo Group	p-value
% Reduction in Syllables Stuttered	19.4%	5.1%	<0.05
Stuttering Severity Instrument (SSI-3) Score	Statistically significant reduction	-	0.02
Clinician-Rated Severity (SEV) Score	55% of patients improved	36% of patients improved	0.02 (at week 8)
Liebowitz Social Anxiety Scale (LSAS) - Speaking Situations Subscale	Statistically significant improvement	-	0.02 (at week 8)

Table 2: Efficacy of Olanzapine and Risperidone in Stuttering Trials[4][5]

Drug	Efficacy Measure	Treatment Group	Placebo Group	p-value
Olanzapine	% Reduction on Subjective Stuttering Scale	22%	<1%	<0.05
Stuttering Severity Instrument (SSI-3)	Statistically superior to placebo	-		<0.05
Clinician Global Impression (CGI)	Statistically superior to placebo	-		<0.05
Risperidone	% Syllables Stuttered (%SS)	Significant reduction from baseline (9.6% to 4.7%)	No significant change	<0.05 (between-treatment difference)
Stuttering Severity Instrument (SSI-3) Score	Significant reduction from baseline (25.3 to 17.5)	No significant change		<0.01 (within-group)

Table 3: Common Adverse Events Reported in Clinical Trials

Drug	Common Adverse Events
Pagoclone	Headache (12.5%), Fatigue (8.0%)
Olanzapine	Weight gain (average of 4 kg reported in one study), sedation. Can induce stuttering in some individuals.
Risperidone	Sedation, galactorrhea, and amenorrhea (in one case). Can also induce stuttering in some individuals.

Experimental Protocols

Pagoclone: The "EXPRESS" Study Methodology

The "EXamining **Pagoclone** for peRsistent dEvelopmental Stuttering Study" (EXPRESS) was a Phase II, 8-week, multi-center, randomized, double-blind, placebo-controlled trial with a 1-year open-label extension.

- Participants: 132 adults (aged 18-65) with persistent developmental stuttering with onset before age 8.
- Randomization: Participants were randomized in a 2:1 ratio to receive either **pagoclone** (n=88) or a placebo (n=44).
- Dosing: **Pagoclone** was administered twice daily, with escalating doses.
- Primary Efficacy Variables:
 - Change in the percentage of syllables stuttered (%SS).
 - Stuttering Severity Instrument Version 3 (SSI-3).
 - Clinician Global Impressions of Improvement (CGI-I).
- Assessments: Efficacy measures were assessed at baseline and at various points during the 8-week double-blind phase.

Olanzapine Trial Methodology

A notable study of olanzapine was a 12-week, randomized, double-blind, placebo-controlled trial.

- Participants: 24 adults who stutter.
- Dosing: Olanzapine was administered at a dose of 2.5 mg, titrated to 5 mg.
- Efficacy Measures:
 - Stuttering Severity Instrument (SSI-3).

- Clinician Global Impression (CGI).
- Subject-rated Self-assessment of Stuttering (SSS).

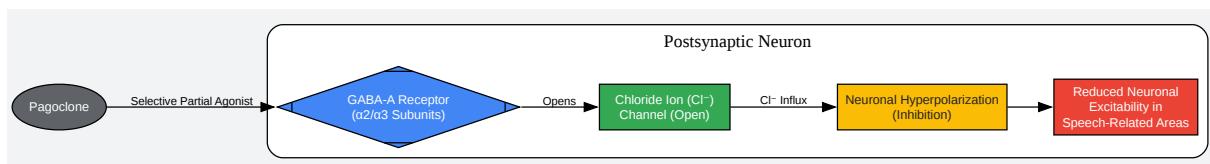
Risperidone Trial Methodology

A key study of risperidone was a 6-week, randomized, double-blind, placebo-controlled trial.

- Participants: 16 adults with developmental stuttering.
- Dosing: Risperidone was initiated at 0.5 mg daily and titrated to a maximum of 2.0 mg per day.
- Efficacy Measures:
 - Percentage of syllables stuttered (%SS).
 - Time stuttering as a percentage of total time speaking.
 - Overall stuttering severity.

Mandatory Visualizations

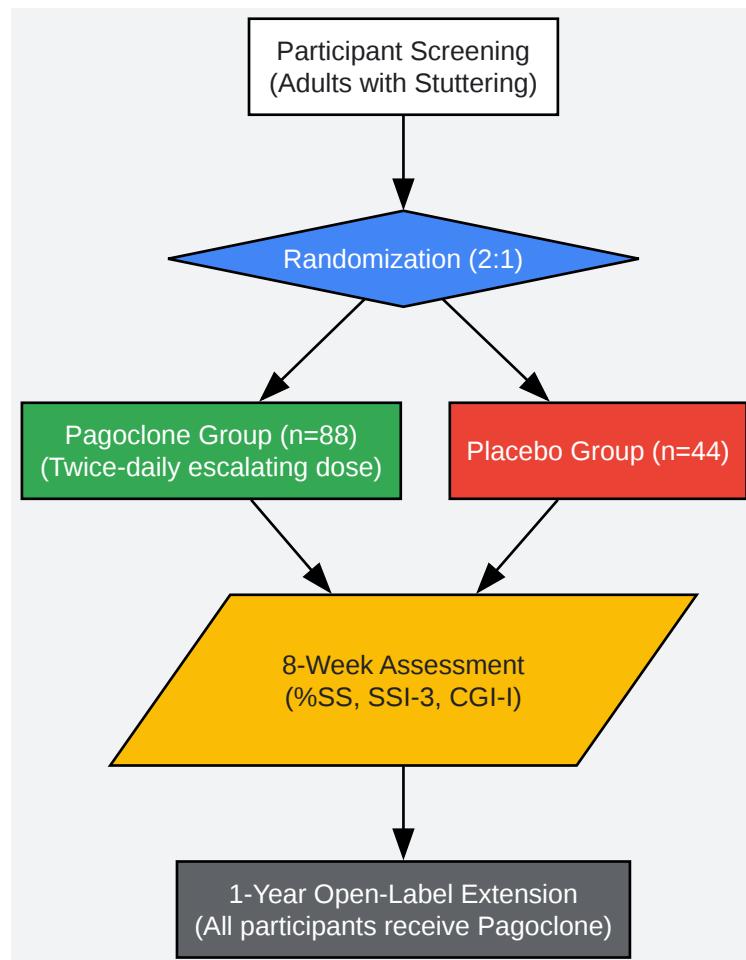
Signaling Pathway of Pagoclone



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Caption: Proposed mechanism of action of **Pagoclone** on GABA-A receptors.

Experimental Workflow of the Pagoclone "EXPRESS" Trial



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Caption: Workflow of the **Pagoclone "EXPRESS"** clinical trial.

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